molecular formula C21H16N4O3 B2882857 N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE CAS No. 873577-98-1

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE

Cat. No.: B2882857
CAS No.: 873577-98-1
M. Wt: 372.384
InChI Key: DXIYXNDJHARBTR-UHFFFAOYSA-N
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Description

N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a phenyl ring and linked to a 2-methyl-3-nitrobenzamide group. This structure combines electron-deficient aromatic systems (nitro group) with a planar heterocyclic scaffold, which is often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-14-17(5-4-6-19(14)25(27)28)21(26)22-16-10-8-15(9-11-16)18-13-24-12-3-2-7-20(24)23-18/h2-13H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIYXNDJHARBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine or transition metals .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related analogs, focusing on heterocyclic cores, substituents, and functional groups:

Compound Name Core Structure Key Substituents Functional Groups Predicted Properties
N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methyl-3-nitrobenzamide (Target) Imidazo[1,2-a]pyridine 3-Nitrobenzamide, 2-methyl Nitro, amide Moderate solubility (amide), high electrophilicity
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Ethyl benzoate, phenethylamino Ester, amine Higher hydrolytic instability (ester)
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine-thiazole hybrid Methylsulfonyl, carboxamide Sulfonamide, amide Enhanced metabolic stability (sulfonamide)
3-(2-{Imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide Imidazo[1,2-b]pyridazine Trifluoromethyl, ethynyl, piperazine Amide, trifluoromethyl Improved solubility (piperazine)
Imidazo[1,2-a]pyridine, 6-methoxy-2-phenyl-3-(phenylethynyl) Imidazo[1,2-a]pyridine Methoxy, phenylethynyl Alkyne, methoxy Lower pKa (5.10), higher lipophilicity

Key Observations

Heterocyclic Core Variations: The target’s imidazo[1,2-a]pyridine core differs from pyridazine (I-6230) and imidazo[1,2-b]pyridazine (). Pyridazine-based compounds (e.g., I-6230) show reduced metabolic stability due to ester groups , whereas the target’s amide linkage enhances stability. Imidazo[4,5-b]pyridine derivatives (e.g., 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine in ) exhibit higher lipophilicity due to trifluoromethyl groups, contrasting with the target’s nitro group .

Substituent Effects :

  • Nitro vs. Trifluoromethyl : The target’s 3-nitro group increases electrophilicity compared to trifluoromethyl-substituted analogs (), which may enhance reactivity but reduce metabolic half-life.
  • Methoxy vs. Methyl : Methoxy-substituted imidazo[1,2-a]pyridines () have lower predicted pKa (5.10) and higher density (1.10 g/cm³) than the target, suggesting differences in solubility and crystallinity .

Functional Group Impact :

  • Amide vs. Ester : The target’s benzamide group offers greater hydrolytic stability than ester-containing analogs like I-6230 .
  • Sulfonamide Additions : Compounds with sulfonamide groups () exhibit prolonged half-lives due to resistance to enzymatic degradation, a feature absent in the target .

Biological Activity

N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methyl-3-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which has been explored for various therapeutic applications, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, summarizing key findings from recent studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C18H16N4O3
  • Molecular Weight : 336.35 g/mol
  • LogP : 3.15
  • Polar Surface Area : 70 Ų

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated selective activity against various cancer cell lines, including glioblastoma and colorectal carcinoma, with IC50 values in the sub-micromolar range. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Cell Line IC50 (μM) Reference
LN-229 (Glioblastoma)0.4
HCT-116 (Colorectal)0.7
NCI-H460 (Lung)1.5

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for therapeutic strategies against Alzheimer's disease. Studies have shown that derivatives of imidazo[1,2-a]pyridine significantly inhibit these enzymes, suggesting potential for cognitive enhancement in neurodegenerative conditions.

Compound AChE Inhibition (%) BChE Inhibition (%) Reference
4a8578
4g9082

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in inflammatory processes and are implicated in various diseases, including cancer. The evaluated compounds showed promising inhibition of LOX activity, indicating potential anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme active sites. Molecular docking studies revealed that this compound forms stable interactions with the active sites of AChE and LOX, which correlate with its inhibitory effects.

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Study on Neuroprotection : A recent investigation into the neuroprotective effects of related compounds showed a significant reduction in neuroinflammation markers in animal models treated with imidazo[1,2-a]pyridine derivatives.
  • Cancer Cell Line Assessment : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in multiple cancer cell lines compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methyl-3-nitrobenzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the imidazo[1,2-a]pyridine core is functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to attach the phenyl group. Subsequent benzamide formation is achieved using 2-methyl-3-nitrobenzoyl chloride under basic conditions (e.g., DIPEA in DMF). Optimization includes temperature control (60–80°C for amidation) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how do they validate structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[1,2-a]pyridine ring and nitro/methyl substituents (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 387.12).
  • HPLC-PDA : Assesses purity (>98% by area normalization).
  • FT-IR : Detects amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the primary biological targets of this compound, and which assays are used for initial screening?

  • Methodological Answer : The compound’s nitro and benzamide groups suggest kinase or enzyme inhibition. Initial screens include:

  • Kinase Profiling : Using ADP-Glo™ assays against panels like PKIS2 to identify IC₅₀ values (e.g., inhibition of JAK2 or EGFR at <1 µM).
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, HCT-116) to assess antiproliferative activity .

Advanced Research Questions

Q. How does the nitro group at position 3 influence target selectivity, and what structural analogs enhance potency?

  • Methodological Answer : The nitro group enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets. SAR studies show replacing nitro with cyano (-CN) or sulfonamide (-SO₂NH₂) groups improves selectivity (e.g., 10-fold higher potency against FLT3). Docking simulations (AutoDock Vina) guide rational modifications .

Q. What strategies resolve contradictions in reported IC₅₀ values across enzyme inhibition studies?

  • Methodological Answer : Discrepancies often arise from assay conditions:

  • ATP Concentration : Use standardized [ATP] (e.g., 10 µM) to avoid false positives.
  • Pre-incubation Time : Extend to 30 min to ensure equilibrium binding.
  • Orthogonal Assays : Validate with TR-FRET or SPR to confirm direct binding (e.g., KD measurements) .

Q. What mechanistic insights can crystallography or cryo-EM provide for this compound’s mode of action?

  • Methodological Answer : Co-crystallization with target kinases (e.g., PDB deposition) reveals key interactions:

  • The nitro group forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR).
  • The methyl group prevents solvent exposure, enhancing binding affinity. Cryo-EM at 2.8 Å resolution further visualizes dynamic binding in cellular contexts .

Q. How can metabolic stability be improved without compromising activity?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile protons (e.g., benzamide NH) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the nitro group as a phosphonate ester, improving solubility and reducing first-pass metabolism. In vitro microsomal assays (human liver microsomes) quantify t½ improvements .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • PK Studies : Use Sprague-Dawley rats (IV/PO dosing) to measure Cmax, AUC, and bioavailability. LC-MS/MS quantifies plasma concentrations.
  • Toxicity Profiling : 14-day repeat-dose studies in rodents monitor hepatotoxicity (ALT/AST levels) and hematological parameters. Histopathology assesses organ-specific effects .

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